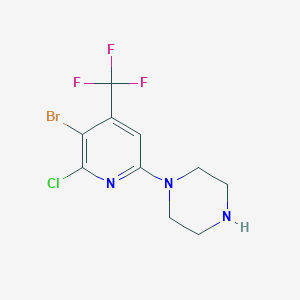

1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine

Overview

Description

The compound “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives, including “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine”, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF . The synthesis process is complex and requires careful control of conditions to ensure the correct product is formed .Molecular Structure Analysis

The molecular structure of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” includes a pyridine ring with a trifluoromethyl group and a piperazine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The chemical reactions involving “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” are complex and involve several steps . The reactions are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications

1. Development of Inhibitors for Disease Treatment

Compounds structurally related to 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine have been explored for their potential as inhibitors in disease treatment. For instance, the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, where the triazine heterocycle is a critical functional group for high potency and selectivity, highlights the significance of such compounds in developing therapeutic agents (R. Thalji et al., 2013).

2. Targeting Serotonergic Systems for Drug Development

Research on derivatives of piperazine, such as the effect of 1-(m-trifluoromethylphenyl)-piperazine on serotonin binding and turnover, underscores the potential of these compounds in modulating neurotransmitter systems. These findings could lead to the development of new psychiatric and neurological medications by acting on the serotonergic system (R. Fuller et al., 1978).

3. Antidiabetic Drug Development

The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines as potential anti-diabetic drugs through dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities represent another avenue of research. Such studies offer insights into the development of novel therapeutics for diabetes management (B. Bindu et al., 2019).

4. Novel Insecticides Development

The design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) and its derivatives underscore the application of such compounds in agriculture. These substances exhibit growth-inhibiting and larvicidal activities against certain pests, showcasing their potential in pest management (M. Cai et al., 2010).

5. Antimalarial Agents

Compounds with structural similarities have also been synthesized and evaluated for their antimalarial properties. The synthesis of aryl piperazine and pyrrolidine derivatives and their structure-activity relationships offer potential pathways for developing new antimalarial treatments (A. Mendoza et al., 2011).

Future Directions

The future directions for “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are undergoing clinical trials .

Mechanism of Action

Target of Action

The compound “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” is a piperazine derivative. Piperazine derivatives are known to have a wide range of biological activities and can interact with various targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes .

Mode of Action

The mode of action of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” would depend on its specific target. For instance, if it targets a GPCR, it might act as an agonist or antagonist, modulating the receptor’s activity .

Biochemical Pathways

The affected pathways would depend on the specific target of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine”. For example, if it targets a GPCR involved in the cAMP pathway, it could potentially affect the levels of cAMP in the cell, influencing downstream signaling .

Pharmacokinetics

The ADME properties of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” would depend on various factors such as its chemical structure, lipophilicity, and molecular weight. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” would depend on its specific target and mode of action. It could potentially alter cellular signaling, gene expression, or other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine”. For instance, extreme pH or temperature could potentially affect its stability or interaction with its target .

properties

IUPAC Name |

1-[5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClF3N3/c11-8-6(10(13,14)15)5-7(17-9(8)12)18-3-1-16-2-4-18/h5,16H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAJKUBPSQPTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

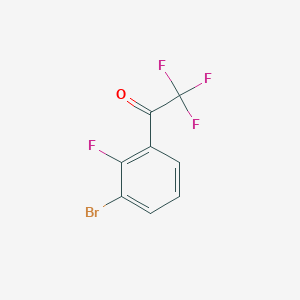

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine](/img/structure/B1532593.png)